Product packaging for Gaegurin-6-RN antimicrobial peptide(Cat. No.:)

Gaegurin-6-RN antimicrobial peptide

Cat. No.: B1576571
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Broader Field of Antimicrobial Peptides (AMPs) Research

Antimicrobial peptides are a diverse group of naturally occurring molecules that form a crucial component of the innate immune system in a wide array of organisms, from bacteria to vertebrates. mdpi.com These peptides typically possess a net positive charge and an amphipathic structure, enabling them to interact with and disrupt the negatively charged cell membranes of microbes. This mechanism of action is often rapid and less susceptible to the development of resistance compared to conventional antibiotics, making AMPs a compelling area of research in the face of rising multidrug-resistant pathogens. mdpi.com The study of AMPs encompasses their discovery, characterization, mechanism of action, and potential therapeutic applications.

Discovery and Isolation of Gaegurin-6-RN and Related Gaegurin Peptides

The Gaegurins are a family of antimicrobial peptides first identified in the skin secretions of Korean frogs. nih.gov The name "Gaegurin" itself is derived from the Korean word for frog, "Gaegury". mdpi.com These peptides have been the subject of extensive research due to their broad-spectrum antimicrobial activity.

Gaegurin-6-RN was specifically isolated from the black-striped frog, scientifically known as Sylvirana nigrovittata (previously classified as Hylarana nigrovittata). uniprot.org This discovery highlights the rich biodiversity of amphibian skin as a source of novel bioactive compounds.

The broader family of Gaegurin peptides, including the well-studied Gaegurin-6, was originally isolated from the skin of the Korean frog Glandirana emeljanovi (formerly classified as Rana rugosa). nih.govnih.gov Glandirana emeljanovi, also known as the Imienpo Station frog, is found in Northeast Asia, including the Korean Peninsula and adjacent regions of China. wikipedia.org It inhabits low-elevation still and slow-moving waters. wikipedia.org

Subsequent research has led to the renaming of some Gaegurin peptides based on systematic nomenclature. For instance, Gaegurin-6 is now also referred to as brevinin-1EMb. nih.govresearchgate.net

Academic Significance of Gaegurin-6-RN in Innate Immunity and Peptide Research

The study of Gaegurin-6-RN and its relatives holds considerable academic importance. As components of the amphibian innate immune system, these peptides provide a defense mechanism against a wide range of pathogens including bacteria, fungi, and protozoa. uniprot.org Research into their function offers valuable insights into the evolution and mechanisms of innate immunity. nih.govnih.gov

From a peptide research perspective, Gaegurins serve as important models for understanding structure-activity relationships. For example, studies on Gaegurin-6 have revealed the critical role of its disulfide bridge in maintaining its antimicrobial activity and stabilizing its alpha-helical structure in a membrane-like environment. nih.gov The reduction of this disulfide bridge leads to a complete loss of its antimicrobial properties. nih.gov Furthermore, investigations into related Gaegurins, such as Gaegurin 4, have elucidated their ability to form pores in lipid membranes, a key aspect of their antimicrobial action. nih.govnih.gov This detailed understanding of their molecular structure and function is crucial for the rational design of new and more effective antimicrobial agents.

Properties

bioactivity

Antimicrobial

sequence

FTMKKSLLLIFFLGTINLSLCEEERNAEEEKRDGDDEMDVEVQKR

Origin of Product

United States

Molecular Architecture and Structure Function Relationships of Gaegurin 6 Rn

Primary Sequence Analysis and Comparative Homology within the Gaegurin Family

Gaegurin-6-RN is a member of the gaegurin family of antimicrobial peptides, which were originally isolated from the Korean frog, Glandirana emeljanovi (formerly Rana rugosa). nih.gov The primary sequence of Gaegurin-6 is FLPLLAGLAANFLPTIICKISYKC.

Comparative analysis of the amino acid sequences within the gaegurin family reveals conserved regions and key differences that likely contribute to the specific activities of each peptide. Gaegurins are cationic, alpha-helical antimicrobial peptides. nih.gov Among the six identified gaegurins, Gaegurin-4, Gaegurin-5, and Gaegurin-6 have been extensively studied to understand their structure-activity relationships. nih.gov These studies often involve comparing their sequences to identify motifs responsible for their antimicrobial and other biological functions.

Elucidation of Secondary and Tertiary Conformations

The biological activity of Gaegurin-6-RN is intrinsically linked to its three-dimensional structure. The peptide adopts a distinct conformation in solution and upon interaction with biological membranes, which is crucial for its antimicrobial effects.

Characteristics of Amphipathic Alpha-Helical Structure

A defining feature of Gaegurin-6-RN is its ability to form an amphipathic alpha-helix. This secondary structure is characterized by the spatial segregation of hydrophobic and hydrophilic amino acid residues, creating two distinct faces on the helix. colostate.edu The hydrophobic face interacts with the lipid core of microbial membranes, while the hydrophilic face remains exposed to the aqueous environment. This amphipathic nature is a common characteristic of many membrane-active antimicrobial peptides. colostate.edu

Circular dichroism studies have shown that Gaegurin-6 adopts an alpha-helical structure, particularly in the presence of membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS). nih.gov The peptide contains a hydrophobic motif at its N-terminus and a helical region at the C-terminus. This arrangement is critical for its interaction with and disruption of microbial cell membranes.

Role of Specific Amino Acid Residues in Structural Stability and Function

The specific amino acid composition of Gaegurin-6-RN is critical for both its structural integrity and its biological function. The distribution of hydrophobic and cationic residues is key to its antimicrobial activity. The N-terminal region is rich in hydrophobic amino acids, which facilitates the initial interaction with and insertion into the lipid bilayer of target cells.

Influence of Disulfide Bridges on Conformation and Activity

Gaegurin-6-RN possesses an intramolecular disulfide bridge at its C-terminus, formed between two cysteine residues. nih.gov This covalent linkage plays a crucial role in stabilizing the peptide's conformation and is essential for its antimicrobial activity. nih.govfrontiersin.org

Research has demonstrated that the reduction of this disulfide bridge leads to a complete loss of antimicrobial activity. nih.gov However, replacing the cysteine residues with serines, which prevents disulfide bond formation but maintains a degree of structural similarity, results in retained antimicrobial activity, albeit potentially at a different efficacy. nih.gov This suggests that while the covalent bond itself is important, the conformational stability it imparts to the alpha-helical structure is the primary determinant of function. nih.gov Circular dichroism spectra have indicated that the disulfide bridge helps to stabilize the induction of the alpha-helical structure in lipid membranes. nih.gov

Computational Modeling and Prediction of Gaegurin-6-RN Structure

Computational methods provide valuable insights into the three-dimensional structure of peptides like Gaegurin-6-RN, complementing experimental data.

Homology Modeling and De Novo Structure Prediction

Homology modeling and de novo structure prediction are two computational approaches that can be used to generate structural models of Gaegurin-6-RN. Homology modeling relies on the known structures of related proteins or peptides as templates. Given the existence of other structurally characterized members of the gaegurin family, this method can provide a reliable model for Gaegurin-6-RN.

Antimicrobial and Research Oriented Biological Activities of Gaegurin 6 Rn

Spectrum of Antimicrobial Activity Against Microbial Pathogens

Gaegurin-6-RN has demonstrated a broad spectrum of activity, effectively inhibiting the growth of various microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as certain fungi. bicnirrh.res.in

Activity Against Gram-Positive Bacteria

Research has shown that Gaegurin-6-RN is particularly effective against several Gram-positive bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, has been determined for several species. Notably, it shows high potency against Micrococcus luteus with an MIC of 2.5 µg/ml. bicnirrh.res.in Its activity against other Gram-positive bacteria such as Staphylococcus epidermidis and Bacillus subtilis is also significant, with an MIC of 10 µg/ml for both. bicnirrh.res.in

Activity Against Gram-Negative Bacteria

Gaegurin-6-RN also exhibits activity against a range of Gram-negative bacteria, although generally at higher concentrations compared to its effect on Gram-positive strains. The MIC for Klebsiella pneumoniae, Shigella dysenteriae, and Pseudomonas putida has been recorded at 50 µg/ml. bicnirrh.res.in For Escherichia coli, the MIC is also 50 µg/ml, while for Pseudomonas aeruginosa it is 100 µg/ml. bicnirrh.res.in The peptide shows less activity against Salmonella typhimurium and Proteus mirabilis, with MIC values of 200 µg/ml and >200 µg/ml, respectively. bicnirrh.res.in

Activity Against Fungi and Viruses

In addition to its antibacterial properties, Gaegurin-6-RN has been observed to have antifungal activity. Studies have reported an MIC of 50 µg/ml against the yeasts Saccharomyces cerevisiae and Candida albicans. bicnirrh.res.in Currently, there is no readily available research data on the specific antiviral activities of Gaegurin-6-RN.

Antimicrobial Spectrum of Gaegurin-6-RN

Microorganism Type MIC (µg/ml)
Micrococcus luteus Gram-Positive Bacteria 2.5
Staphylococcus epidermidis Gram-Positive Bacteria 10
Bacillus subtilis Gram-Positive Bacteria 10
Klebsiella pneumoniae Gram-Negative Bacteria 50
Shigella dysenteriae Gram-Negative Bacteria 50
Pseudomonas putida Gram-Negative Bacteria 50
Escherichia coli Gram-Negative Bacteria 50
Pseudomonas aeruginosa Gram-Negative Bacteria 100
Salmonella typhimurium Gram-Negative Bacteria 200
Proteus mirabilis Gram-Negative Bacteria >200
Serratia marcescens Gram-Negative Bacteria >200
Saccharomyces cerevisiae Fungus 50
Candida albicans Fungus 50

Mechanistic Insights into Antimicrobial Action

The antimicrobial activity of Gaegurin-6-RN is primarily attributed to its interaction with and disruption of microbial cell membranes. nih.govnih.gov This interaction is governed by the peptide's structural features and electrochemical properties.

Membrane-Mediated Mechanisms of Action

The prevailing understanding is that Gaegurin-6-RN, like many other antimicrobial peptides, exerts its cytotoxic effect by permeabilizing the cell membrane, leading to the leakage of cellular contents and ultimately, cell death. The exact model by which this occurs is thought to be one of several proposed mechanisms for membrane disruption by alpha-helical peptides. While not definitively elucidated for Gaegurin-6-RN specifically, the actions of related peptides suggest a likely mechanism.

The toroidal pore model is considered a probable mechanism. In this model, the peptides initially bind to the surface of the membrane. As they insert into the lipid bilayer, they induce the lipid monolayers to bend inward, creating a pore that is lined by both the peptides and the head groups of the lipid molecules. This creates a continuous channel through the membrane. The barrel-stave model is another possibility, where the peptides aggregate and insert into the membrane to form a pore resembling the staves of a barrel. A third mechanism, the carpet model , involves the peptide covering the membrane surface in a carpet-like manner. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like fashion, leading to the formation of micelles. The ability of Gaegurins to destroy cell membranes is a key aspect of their function. researchgate.net

Role of Electrostatic Interactions with Microbial Cell Membranes

A critical factor in the initial interaction between Gaegurin-6-RN and microbial cells is electrostatic attraction. Gaegurins are cationic peptides, meaning they carry a net positive charge. nih.gov Conversely, bacterial cell membranes are typically rich in anionic components, such as phosphatidylglycerol and cardiolipin, which confer a net negative charge to the membrane surface. This difference in charge creates a strong electrostatic attraction, drawing the positively charged Gaegurin-6-RN towards the negatively charged microbial membrane. This initial binding is a crucial first step that concentrates the peptide at the cell surface, facilitating its subsequent insertion into and disruption of the membrane. The alpha-helical structure of the peptide, which is stabilized by a disulfide bridge, is also correlated with its antimicrobial activity, suggesting that this conformation is important for its membrane-disrupting function. nih.gov

Investigation of Non-Membrane Mediated Mechanisms and Intracellular Targets

While the primary antimicrobial mechanism of Gaegurin-6-RN involves membrane disruption, studies have investigated its effects on intracellular processes, which are often downstream consequences of its interaction with the cell membrane.

One notable research-oriented biological activity is its ability to modulate intracellular calcium ([Ca2+]i) levels and stimulate insulin (B600854) secretion. researchgate.netnih.gov A study on pancreatic beta Rin5mf cells demonstrated that Gaegurin-6 induces a significant increase in intracellular calcium concentration. researchgate.netnih.gov This calcium influx is directly linked to the peptide's ability to form pores in the cell membrane. nih.gov The resulting elevation in cytoplasmic calcium triggers the cellular machinery responsible for insulin secretion. researchgate.netnih.gov This finding highlights a specific, non-antimicrobial biological activity that is dependent on intracellular signaling pathways. nih.gov The structural integrity of the peptide, particularly the hydrophobicity of the N-terminus and the disulfide bridge at the C-terminus, was found to be critical for this effect. nih.gov

Although direct interaction with specific intracellular molecules has not been definitively demonstrated for Gaegurin-6-RN, the broader class of antimicrobial peptides is known to have various intracellular targets. dntb.gov.ua Some AMPs can translocate across the cell membrane to inhibit crucial cellular processes such as DNA and protein synthesis. dntb.gov.ua However, research has yet to confirm similar intracellular targeting mechanisms for Gaegurin-6-RN.

Research on Anticancer Activities and Associated Cellular Mechanisms (e.g., Apoptosis Induction in Model Systems)

A significant area of research has focused on the potential of Gaegurin-6-RN (GGN6) and its analogues as anticancer agents. Studies have shown that GGN6 exhibits a broad spectrum of cytotoxic activity against various human cancer cell lines while showing minimal toxicity toward normal cells like peripheral blood mononuclear cells (PBMCs). elsevierpure.comnih.gov

The primary mechanism underlying its anticancer effect is the induction of apoptosis. elsevierpure.comnih.gov Research has demonstrated that treatment of cancer cells with Gaegurin-6 leads to characteristic signs of apoptosis, such as plasma membrane blebbing and DNA fragmentation. elsevierpure.comnih.gov

One of the key findings is the peptide's effectiveness against multidrug-resistant (MDR) cancer cells. Gaegurin-6 and its potent, smaller synthetic derivative, PTP7, showed equivalent cytotoxicity against both drug-sensitive (MCF-7) and doxorubicin-resistant (MCF-7/DOX) human breast cancer cell lines. elsevierpure.comnih.gov This suggests that its mechanism of action is distinct from that of conventional chemotherapy drugs and could offer a strategy for overcoming MDR, a major challenge in cancer therapy. elsevierpure.com The antitumor activity is heavily dependent on the peptide's structure; deletion of the hydrophobic N-terminal region was found to completely abolish its anticancer effects. elsevierpure.commedilam.ac.ir

Research Findings on Anticancer Activity of Gaegurin-6-RN and its Derivatives
PeptideModel System (Cell Line)Key FindingsReference
Gaegurin-6 (GGN6)Human Breast Adenocarcinoma (MCF-7)Induces apoptosis, evidenced by DNA fragmentation and membrane blebbing. elsevierpure.comnih.gov
Gaegurin-6 (GGN6)Multidrug-Resistant Breast Cancer (MCF-7/DOX)Shows potent cytotoxicity, equivalent to its effect on drug-sensitive cells. elsevierpure.comnih.gov
PTP7 (GGN6 Derivative)Human Breast Adenocarcinoma (MCF-7)Induces apoptosis; comparable antitumor activity to the full-length GGN6. nih.gov
PTP7 (GGN6 Derivative)Multidrug-Resistant Breast Cancer (MCF-7/DOX)Demonstrates effective cytotoxicity, highlighting potential to overcome MDR. nih.gov
Gaegurin-6 (GGN6)General Human Tumor CellsExhibits a broad spectrum of cytotoxic activity. nih.gov

Molecular Basis of Selectivity for Microbial vs. Eukaryotic Cells in Research Models

The therapeutic potential of antimicrobial peptides like Gaegurin-6-RN hinges on their ability to selectively target microbial or cancerous cells while sparing the host's healthy cells. The molecular basis for this selectivity lies in the fundamental differences between the cell membranes of these different cell types. mdpi.comdiva-portal.org

Selectivity for Cancer Cells: The outer membranes of cancer cells carry a net negative charge, which is different from the charge-neutral membranes of normal eukaryotic cells. mdpi.com This negative charge is due to a higher concentration of anionic molecules such as phosphatidylserine (B164497) and O-glycosylated mucins on the cancer cell surface. diva-portal.org The cationic (positively charged) nature of Gaegurin-6-RN facilitates a strong electrostatic attraction to the negatively charged cancer cell membranes, leading to preferential binding and subsequent membrane disruption and apoptosis induction. diva-portal.org In contrast, it has a much lower affinity for the zwitterionic (electrically neutral) membranes of healthy cells like red blood cells and PBMCs, which explains its low hemolytic activity and cytotoxicity towards them. elsevierpure.comdiva-portal.org

Selectivity for Microbial Cells: A similar principle governs the selectivity for bacteria over eukaryotic cells. Bacterial membranes are rich in acidic phospholipids (B1166683), which also confer a net negative surface charge, attracting the cationic peptide. uclan.ac.uk In contrast, the outer leaflet of eukaryotic plasma membranes is primarily composed of neutral phospholipids like phosphatidylcholine and contains cholesterol, which can inhibit the peptide's membrane-disrupting activity. mdpi.com Studies on related peptides from the same frog have shown that they have a greater lytic efficacy against membranes from Gram-positive bacteria compared to Gram-negative bacteria, which is attributed to differences in membrane lipid composition and the peptide's ability to form an α-helical structure upon interaction. uclan.ac.uk The disulfide bridge in the "Rana box" of Gaegurin-6 is crucial for stabilizing this α-helical structure, which is essential for its antimicrobial activity. mdpi.com

Factors Contributing to Gaegurin-6-RN Selectivity
Target Cell TypeMembrane PropertyMechanism of SelectivityReference
Cancer CellsNet negative surface charge (high phosphatidylserine, etc.)Strong electrostatic attraction with the cationic peptide leads to preferential binding and cytotoxicity. mdpi.comdiva-portal.org
Microbial CellsNet negative surface charge (acidic phospholipids)Electrostatic attraction facilitates binding and membrane disruption. uclan.ac.uk
Normal Eukaryotic Cells (e.g., RBCs)Electrically neutral outer membrane (zwitterionic phospholipids, cholesterol)Weak electrostatic interaction results in low binding affinity and minimal cytotoxicity. mdpi.comelsevierpure.comdiva-portal.org

Synergistic Interactions of Gaegurin 6 Rn in Research Contexts

Combined Effects of Gaegurin-6-RN with Conventional Antibiotics and Other Antimicrobial Agents in Research Models

While extensive research on the synergistic effects of Gaegurin-6-RN with a wide array of conventional antibiotics remains a developing area, a key study by Kim et al. (2003) provides significant insights into its synergistic potential with the antiseptic chlorhexidine (B1668724) and the sugar alcohol xylitol (B92547) against oral streptococci. researchgate.net This research is pivotal as it establishes a precedent for the combination therapy potential of Gaegurin peptides.

The study investigated the antimicrobial activity of Gaegurin 6 (GGN6) and its derivatives, PTP6 and PTP12, alone and in combination with chlorhexidine or xylitol, against several strains of oral streptococci, including Streptococcus mutans, Streptococcus sobrinus, Streptococcus sanguis, and Streptococcus gordonii. researchgate.net The synergistic effects were quantified using the fractional inhibitory concentration (FIC) index, a standard measure to assess the combined antimicrobial activity of two agents. researchgate.net

The results demonstrated that while the peptides themselves exhibited potent antimicrobial activity, their efficacy was significantly enhanced when used in combination. researchgate.net The FIC indices indicated a synergistic effect (defined as an FIC index of ≤0.5) for several combinations. researchgate.net

Below is an interactive data table summarizing the synergistic effects observed in the study by Kim et al. (2003).

PeptideAntimicrobial AgentBacterial StrainFIC IndexInterpretation
GGN6ChlorhexidineS. sobrinus OMZ-1750.5Synergy
PTP6ChlorhexidineS. sobrinus OMZ-1750.5Synergy
GGN6XylitolS. gordonii 105580.5Synergy

Data sourced from Kim et al. (2003). researchgate.net

These findings highlight that the combination of Gaegurin-6 or its derivatives with chlorhexidine or xylitol can lead to a more potent antimicrobial effect than when any of these agents are used alone. researchgate.net

Mechanistic Understanding of Synergistic Antimicrobial Action

The synergistic action of antimicrobial peptides like Gaegurin-6 with other compounds is often attributed to their distinct yet complementary mechanisms of action. nih.gov Gaegurins, as cationic and α-helical peptides, primarily exert their antimicrobial effects by targeting and disrupting the bacterial cell membrane. nih.govnih.gov

The prevailing hypothesis for the synergy observed between Gaegurin-6 and agents like chlorhexidine is that the peptide potentiates the antimicrobial action of the other compound by increasing the permeability of the bacterial membrane. nih.gov Gaegurin-6, by creating pores or destabilizing the lipid bilayer, facilitates the entry of the other antimicrobial agent into the bacterial cell, allowing it to reach its intracellular target more effectively. nih.gov This increased uptake can lead to a more rapid and potent bactericidal effect at lower concentrations of both agents.

In the case of xylitol, a sugar alcohol known to have some antimicrobial properties, the synergy with Gaegurin-6 could also be linked to membrane disruption. researchgate.net While xylitol's primary anticariogenic effect is its non-fermentability by oral bacteria, its combination with a membrane-active peptide like Gaegurin-6 may lead to enhanced disruption of cellular processes. researchgate.net

The structural characteristics of Gaegurin-6, including its disulfide bridge, are crucial for its membrane-destabilizing activity. nih.gov This structural feature helps to stabilize the α-helical conformation of the peptide within the lipid membrane, which is directly correlated with its antimicrobial potency. nih.gov

Implications for Overcoming Antimicrobial Resistance in Research Pathways

The synergistic interactions of Gaegurin-6 present significant implications for addressing the challenge of antimicrobial resistance. nih.govmdpi.comresearchgate.net The ability to enhance the efficacy of existing antimicrobial agents through combination therapy is a key strategy in extending their lifespan and combating resistant pathogens. mdpi.com

The research on Gaegurin-6 in combination with chlorhexidine and xylitol against oral streptococci suggests a potential pathway to overcome the limitations of these agents. researchgate.net For instance, the use of high concentrations of chlorhexidine can be associated with side effects, and prolonged exposure to xylitol can lead to the development of resistant bacterial strains. researchgate.net By combining these agents with Gaegurin-6, it may be possible to achieve the desired antimicrobial effect at lower, and thus safer and more effective, concentrations, potentially reducing the risk of resistance development. researchgate.net

The broader implication for research is that antimicrobial peptides like Gaegurin-6 could serve as "synergizers" or "potentiators" for a range of conventional antibiotics. nih.gov This approach could be particularly valuable against multidrug-resistant bacteria, where conventional monotherapies are failing. mdpi.com Future research pathways should focus on exploring the synergistic potential of Gaegurin-6-RN with a wider spectrum of conventional antibiotics against clinically relevant pathogens. Investigating the molecular basis of these synergistic interactions will be crucial for the rational design of novel combination therapies to combat the growing threat of antimicrobial resistance. nih.gov

Bacterial Resistance Mechanisms to Gaegurin 6 Rn and Counter Strategies in Research

Identification of Microbial Resistance Mechanisms to AMPs

Bacteria employ a range of tactics to defend against the action of antimicrobial peptides. These mechanisms can be broadly categorized into alterations of the cell envelope, active removal of the peptides, enzymatic degradation, and the formation of protective communities.

Alterations in Bacterial Cell Surface Charge and Composition

A primary mechanism of resistance involves modifying the bacterial cell surface to reduce the binding affinity of cationic AMPs like Gaegurin-6-RN. The outer membrane of Gram-negative bacteria and the cell wall of Gram-positive bacteria are typically negatively charged, which facilitates the initial electrostatic attraction of positively charged AMPs. Bacteria can alter this surface charge, thereby repelling the peptides.

For instance, Gram-positive bacteria can modify their teichoic acids with D-alanine or glucosamine, which introduces positive charges and reduces the net negative charge of the cell wall. Similarly, the lipid A component of lipopolysaccharide (LPS) in Gram-negative bacteria can be modified with positively charged moieties such as 4-amino-4-deoxy-L-arabinose or phosphoethanolamine. These alterations hinder the initial interaction of the AMP with the bacterial membrane, a critical first step for its antimicrobial activity.

Research on Gaegurin 4, a related peptide, has shown that its selective activity against Gram-positive bacteria is linked to the negative surface charges of their membranes. nih.gov The presence of phosphatidylcholine and cholesterol in red blood cell membranes reduces the peptide's effectiveness, highlighting the importance of membrane composition in AMP activity. nih.gov

Role of Efflux Pump Systems in Peptide Extrusion

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics and antimicrobial peptides, out of the bacterial cell. frontiersin.org These pumps are a significant cause of multidrug resistance (MDR) in bacteria. frontiersin.org Overexpression of these pumps can prevent AMPs from reaching their intracellular targets or accumulating to a sufficient concentration at the cell membrane to exert their lytic effects.

Several families of efflux pumps are involved in antibiotic resistance, with the Resistance-Nodulation-Division (RND) family being particularly prominent in Gram-negative bacteria. nih.govmdpi.com These pumps can be encoded on the chromosome or on mobile genetic elements, facilitating their spread among bacterial populations. nih.gov The upregulation of efflux pumps is a common response to antibiotic-induced stress and can be triggered by exposure to sub-lethal concentrations of these agents. nih.gov

Degradation by Bacterial Proteolytic Enzymes

Bacteria can produce extracellular or membrane-associated proteases that degrade AMPs, rendering them inactive. nih.gov These enzymes can cleave the peptide bonds of the AMP, destroying its structure and function. The production of such proteases is a common defense mechanism against host-derived AMPs and can also confer resistance to therapeutic peptides.

For example, some bacteria secrete proteases that can degrade immunoglobulins, which are also protein-based defense molecules. nih.gov This capability highlights the potential for bacterial proteases to target and inactivate a variety of protein-based antimicrobials. The specificity and efficiency of these proteases can vary, influencing the level of resistance observed.

Contribution of Biofilm Formation to Resistance

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix and attached to a surface. nih.gov This mode of growth provides significant protection against antimicrobial agents. nih.govnih.gov The extracellular matrix, composed of polysaccharides, proteins, and extracellular DNA, can act as a physical barrier, preventing AMPs from reaching the bacterial cells within the biofilm. nih.gov

Furthermore, the matrix can bind and sequester AMPs, reducing their effective concentration. The physiological state of bacteria within a biofilm also contributes to resistance. Cells in the deeper layers of a biofilm may be in a slow-growing or dormant state, making them less susceptible to antibiotics that target active cellular processes. nih.gov The close proximity of cells within a biofilm also facilitates the exchange of resistance genes through horizontal gene transfer.

Research into Strategies to Circumvent Gaegurin-6-RN Resistance

Overcoming bacterial resistance to Gaegurin-6-RN and other AMPs is a key area of research. Strategies being explored include the development of modified peptides and the use of combination therapies.

One approach involves designing synthetic analogs of Gaegurin-6-RN with improved stability against proteolytic degradation or altered structures that are less susceptible to efflux pumps. For example, research on Gaegurin-6 has shown that its disulfide bridge is important for stabilizing its alpha-helical structure, which is correlated with its antimicrobial activity. nih.gov Modifying the peptide while preserving this essential structural feature could enhance its efficacy.

Combination therapy, where an AMP is used in conjunction with a conventional antibiotic or a resistance inhibitor, is another promising strategy. nih.gov For instance, combining Gaegurin-6-RN with an efflux pump inhibitor could restore its activity against resistant strains by preventing its extrusion from the bacterial cell. anr.fr Similarly, using it with an agent that disrupts biofilm formation could increase its access to the embedded bacteria. The rationale is that drugs with different mechanisms of action are less likely to be affected by the same resistance mechanism. nih.gov

Advanced Research Methodologies and Analytical Techniques for Gaegurin 6 Rn Studies

Spectroscopic Methods for Peptide Structural Elucidation

Spectroscopic techniques are fundamental to determining the conformation of Gaegurin-6-RN, which is intrinsically linked to its antimicrobial function.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides in solution, which can mimic their physiological environment. For Gaegurin-6-RN, NMR has been crucial in revealing its conformational characteristics. nih.gov Two-dimensional NMR methods, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are utilized to assign proton signals and measure inter-proton distances. These distance restraints are then used in computational modeling to generate a detailed structural model of the peptide.

In a membrane-like environment, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, Gaegurin-6-RN adopts a distinct amphipathic α-helical structure. nih.gov This conformation is vital for its antimicrobial action, enabling the peptide to interact with and disrupt bacterial membranes. The N-terminal region, in particular, tends to form a helical structure, a common feature among many linear antimicrobial peptides.

Table 1: NMR-Derived Structural Features of Gaegurin-6-RN

FeatureDescription
Secondary Structure Primarily α-helical, especially in membrane-mimicking environments like SDS micelles. nih.gov
Key Structural Motif An amphipathic helix where hydrophobic and hydrophilic residues are on opposite faces.
Conformational State The peptide is flexible in an aqueous solution and folds into its active α-helical form upon interacting with membranes.
NMR Techniques 2D NMR (TOCSY, NOESY) to determine through-bond and through-space proton correlations.

Circular Dichroism (CD) spectroscopy is a widely used method for analyzing the secondary structure of peptides under various conditions. nih.gov CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the peptide's backbone conformation. This technique provides valuable insights into the structural changes of Gaegurin-6-RN when it interacts with different solvents or membrane models. nih.govmdpi.com

In an aqueous solution, Gaegurin-6-RN generally shows a random coil structure. However, in membrane-mimicking environments like trifluoroethanol (TFE) or in the presence of lipid vesicles, its CD spectrum changes significantly, showing characteristic minima around 208 and 222 nm, which indicates a high α-helical content. nih.govnih.gov This transition from a random coil to an α-helix upon membrane interaction is a key aspect of its mechanism of action. nih.gov

Microscopic Techniques for Visualization of Peptide-Microbe Interactions

Microscopic techniques offer direct visual proof of how Gaegurin-6-RN affects microbial cells, shedding light on its membrane-disrupting capabilities.

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface morphology of microbial cells and observing the damage caused by antimicrobial peptides. nih.govresearchgate.net In studies of Gaegurin-6-RN, SEM has been used to view the changes to the cell envelope of bacteria like Escherichia coli and Staphylococcus aureus following treatment with the peptide. SEM images reveal that while untreated bacteria have smooth surfaces, those treated with Gaegurin-6-RN show significant damage, including pore formation and membrane blebbing, providing clear evidence of its membrane-disruptive activity.

Confocal microscopy enables high-resolution imaging of fluorescently labeled molecules within living cells. nih.gov This technique can be used to track the localization of fluorescently tagged Gaegurin-6-RN as it binds to and penetrates bacterial cells. Additionally, by using fluorescent dyes that indicate membrane potential or integrity, such as propidium (B1200493) iodide, confocal microscopy can visualize the physiological impact of the peptide on the bacterial membrane in real time, confirming that it causes membrane permeabilization and depolarization.

Biochemical and Biophysical Assays for Activity and Interaction Quantification

A range of biochemical and biophysical assays are utilized to quantify the antimicrobial effectiveness of Gaegurin-6-RN and to describe its interactions with model membrane systems. nih.gov

The antimicrobial potency is often determined by finding the minimum inhibitory concentration (MIC) against various microorganisms. Time-kill assays are also performed to understand the kinetics of bacterial killing by measuring the reduction in viable bacteria over time.

Biophysical methods are essential for detailing the molecular interactions between the peptide and lipid bilayers. mdpi.com Fluorescence spectroscopy assays, using dyes like calcein (B42510) or carboxyfluorescein encapsulated in lipid vesicles, are employed to measure membrane leakage caused by Gaegurin-6-RN. The release of these dyes indicates the peptide's ability to disrupt membranes. Isothermal titration calorimetry (ITC) can provide thermodynamic data on the peptide-membrane binding, offering insights into the forces that drive this interaction.

Table 2: Assays for Quantifying Gaegurin-6-RN Activity and Interaction

Assay TypePurposeKey Insights
Minimum Inhibitory Concentration (MIC) Determines the lowest peptide concentration that inhibits microbial growth.Gaegurin-6-RN is effective against a wide range of bacteria.
Time-Kill Kinetics Assay Assesses the rate at which the peptide eliminates bacteria.Shows that Gaegurin-6-RN has rapid bactericidal effects.
Dye Leakage Assay Quantifies the peptide's ability to permeabilize model membranes.Confirms that Gaegurin-6-RN induces membrane leakage, with the degree of leakage depending on the lipid composition.
Isothermal Titration Calorimetry (ITC) Measures the thermodynamic parameters of the peptide-membrane interaction.Reveals the energetic drivers of the binding process.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

A fundamental step in characterizing any antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. nih.govnih.gov These values are critical for assessing the potency of the antimicrobial peptide against a spectrum of pathogens.

The determination of MIC and MBC is typically performed using broth microdilution methods according to guidelines established by bodies like the Clinical and Laboratory Standards Institute (CLSI). nih.gov In this assay, serial dilutions of the peptide are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. nih.gov Following incubation, the MIC is determined by visual inspection for turbidity or by measuring absorbance. nih.gov To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar (B569324) plates. The lowest concentration at which no colonies grow is considered the MBC. nih.gov

Table 1: General Methodology for MIC and MBC Determination

StepDescription
1. Peptide Preparation Lyophilized Gaegurin-6-RN is dissolved in a suitable solvent and serially diluted to create a range of concentrations.
2. Inoculum Preparation A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a growth medium.
3. Incubation The peptide dilutions are mixed with the microbial inoculum in microtiter plates and incubated under appropriate conditions (e.g., temperature, time).
4. MIC Determination The lowest concentration of the peptide that inhibits visible microbial growth is recorded as the MIC.
5. MBC Determination Aliquots from wells with no visible growth are plated on agar, and the lowest concentration that kills 99.9% of the initial inoculum is the MBC.

Time-Kill Kinetics Assays

Time-kill kinetics assays provide dynamic information about the antimicrobial activity of a compound over time. emerypharma.com These assays are instrumental in determining whether a peptide is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and the rate at which killing occurs. emerypharma.com The general procedure involves exposing a standardized inoculum of a microorganism to the antimicrobial peptide at various concentrations (typically multiples of the MIC). nih.govmdpi.com At specific time intervals, aliquots are removed, serially diluted, and plated to enumerate the surviving colony-forming units (CFU/mL). nih.govmdpi.com

In Vitro Model Systems for Antimicrobial Activity Evaluation

Beyond determining basic antimicrobial potency, in vitro models are essential for elucidating the mechanism of action of peptides like Gaegurin-6-RN. A study on the related peptide, Gaegurin 4 (GGN4), provides an excellent example of the types of in vitro systems employed. Researchers examined the peptide's effect on the integrity of bacterial and red blood cell membranes. nih.gov

One key technique is the measurement of ion efflux. For instance, the GGN4 study measured potassium ion (K+) efflux from both Gram-positive (Micrococcus luteus) and Gram-negative (Escherichia coli) bacteria upon exposure to the peptide. nih.gov A rapid and significant release of K+ from M. luteus was observed, indicating that GGN4 disrupts the bacterial cell membrane, leading to leakage of intracellular contents. nih.gov In contrast, the effect on E. coli was less pronounced, highlighting the peptide's selectivity. nih.gov

Another powerful in vitro model is the use of planar lipid bilayers. These artificial membranes can be constructed with lipids extracted from different cell types (e.g., bacteria, red blood cells) to mimic their specific membrane compositions. nih.gov By measuring the electrical conductance across these bilayers in the presence of the peptide, researchers can directly assess its ability to form pores or channels. In the case of GGN4, it induced a greater increase in membrane conductance in bilayers made from Gram-positive bacterial lipids compared to those from Gram-negative bacteria or red blood cells, further explaining its selective toxicity. nih.gov

In Vivo Animal Research Models for Mechanistic and Efficacy Studies

While in vitro studies are foundational, in vivo animal models are indispensable for evaluating the efficacy and potential therapeutic application of antimicrobial peptides in a complex biological system.

The greater wax moth, Galleria mellonella, has emerged as a valuable and ethically favorable alternative to mammalian models for preliminary in vivo studies of antimicrobial agents. nih.govnih.govnih.gov The larvae of G. mellonella possess an innate immune system that shares structural and functional similarities with that of mammals. nih.govnih.gov They can be maintained at 37°C, allowing for the study of human pathogens. nih.gov

In a typical G. mellonella infection model, larvae are infected with a pathogenic microorganism, followed by the administration of the antimicrobial peptide being tested. nih.gov The efficacy of the peptide is then assessed by monitoring larval survival rates over time. nih.gov This model is advantageous due to its low cost, high-throughput nature, and reduced ethical concerns compared to vertebrate models. nih.gov Although no specific studies utilizing G. mellonella to test Gaegurin-6-RN have been reported, this model has been successfully used to demonstrate the in vivo efficacy of other antimicrobial proteins like pyocins against Pseudomonas aeruginosa infections. nih.gov

Murine models are a cornerstone of preclinical research, providing a mammalian system to evaluate the therapeutic potential of new antimicrobial agents. mdpi.com These models allow for the investigation of a peptide's efficacy in the context of a complete immune system and complex physiological environment. Various infection models can be established in mice, such as sepsis, skin and soft tissue infections, and respiratory infections, depending on the target pathogen and the intended clinical application of the peptide. mdpi.commdpi.com

For instance, a murine model of mastitis induced by multidrug-resistant E. coli was used to demonstrate the in vivo efficacy of the β-hairpin peptide Z-d14CFR. mdpi.com In such a study, parameters like bacterial clearance from the infected tissue, reduction in inflammatory markers (e.g., cytokines), and histopathological analysis of the tissue are used to assess the peptide's therapeutic effect. mdpi.com While specific murine studies on Gaegurin-6-RN are lacking, the methodologies employed in studies of other antimicrobial peptides provide a clear framework for how its in vivo efficacy could be rigorously evaluated.

Bioinformatic and Chemoinformatic Tools for Peptide Analysis and Design

Bioinformatic and chemoinformatic tools are increasingly integral to the study and development of antimicrobial peptides. nih.gov These computational approaches enable the analysis of peptide sequences, prediction of their structure and function, and the rational design of novel peptides with improved properties. nih.govnih.gov

A variety of web-based servers and standalone software are available for these purposes. For example, tools like the Peptide Design and Analysis Under Galaxy (PDAUG) package offer an integrated environment for analyzing peptide libraries. galaxyproject.org Such platforms can calculate various physicochemical properties of peptides, including charge, hydrophobicity, and amphipathicity, which are crucial determinants of antimicrobial activity. galaxyproject.org

Furthermore, bioinformatics can be used to predict the three-dimensional structure of peptides and their interactions with microbial membranes. nih.gov This information is invaluable for understanding the mechanism of action and for designing new peptide analogues. For example, computational methods can be used to systematically substitute amino acids in a peptide sequence to enhance its antimicrobial potency or reduce its toxicity. nih.gov The development of novel antimicrobial peptides often involves a combination of these in silico design strategies followed by experimental validation. nih.gov

Antimicrobial Peptide Databases and Data Mining

The foundation of modern computational AMP research lies in the comprehensive and meticulously curated databases that store a wealth of information on thousands of peptides. mdpi.comnih.gov These databases are crucial resources for data mining, a process of discovering patterns and valuable information from large datasets. For a peptide like Gaegurin-6-RN, which belongs to the Gaegurin family isolated from the frog Hylarana nigrovittata (formerly Rana rugosa), these databases provide essential comparative and functional data. nih.govuniprot.orgnih.gov

Data mining of AMP databases allows researchers to identify conserved motifs, analyze physicochemical properties associated with antimicrobial activity, and establish structure-activity relationships. nih.govmdpi.com This information is instrumental in understanding the mechanisms of action of known peptides and in the rational design of new ones. nih.gov The process often involves collecting, filtering, and verifying information from various sources, including scientific literature and large biological databases like UniProt and NCBI. mdpi.com

Several key databases serve as the primary sources for AMP data mining:

Antimicrobial Peptide Database (APD): As one of the original AMP databases, the APD is manually curated and contains extensive information on natural AMPs, including their source, biological activity, and physicochemical properties. nih.govunmc.edunih.gov It classifies peptides based on their function, such as antibacterial, antiviral, and antifungal activities. mdpi.com

Database of Antimicrobial Activity and Structure of Peptides (DBAASP): This manually-curated database provides detailed information on the chemical and 3D structures of peptides, as well as their antimicrobial activity against specific target species. dbaasp.org A key feature of DBAASP is its inclusion of data on peptide synergy and its integrated machine-learning-based prediction tools for designing new antibiotics. mdpi.comdbaasp.org

Collection of Anti-Microbial Peptides (CAMP): CAMP is a comprehensive resource that includes data on both natural and synthetic AMPs. mdpi.comnih.gov It provides tools for predicting the antimicrobial activity of a peptide sequence and identifying potential antimicrobial regions within a larger protein. nih.gov

Data Repository of Antimicrobial Peptides (DRAMP): DRAMP contains a vast collection of AMP sequences, structures, and activity data, including information on patented peptides and those in clinical development. nih.gov

dbAMP: This database integrates information from multiple public AMP databases, UniProt, and NCBI, providing a comprehensive platform with tools for analysis and prediction of various peptide functional activities. mdpi.comnih.gov

The following table provides a comparative overview of these major AMP databases.

Database NameScopeKey FeaturesRelevance to Gaegurin-6-RN Studies
Antimicrobial Peptide Database (APD) Natural AMPs from all six life kingdoms, plus synthetic and predicted peptides. unmc.eduManually curated; provides detailed information on sequence, activity, source, and physicochemical properties. nih.govunmc.eduProvides a baseline for comparing Gaegurin-6-RN's properties and activity with other amphibian-derived peptides. unmc.edu
Database of Antimicrobial Activity and Structure of Peptides (DBAASP) Ribosomal, non-ribosomal, and synthetic peptides with antimicrobial activity. dbaasp.orgContains detailed structural (2D, 3D) and activity data; includes information on synergistic effects; offers prediction tools. dbaasp.orgUseful for structure-activity relationship studies of Gaegurin-6-RN and its analogs. dbaasp.org
Collection of Anti-Microbial Peptides (CAMP) Natural and synthetic AMPs. mdpi.comnih.govProvides prediction models for antimicrobial activity and identification of antimicrobial regions within sequences. nih.govCan be used to predict the most active regions of the Gaegurin-6-RN precursor peptide.
Data Repository of Antimicrobial Peptides (DRAMP) General AMPs (natural and synthetic), patented AMPs, and peptides in clinical development. nih.govComprehensive repository with sequence, structure, activity, and patent information. nih.govAllows for checking the novelty and patent landscape related to Gaegurin-6-RN-like sequences.
dbAMP Comprehensive data from various AMP databases and general protein databases. mdpi.comnih.govIntegrates multiple data sources; offers advanced analytical tools and information on 53 functional activities. mdpi.comFacilitates broad, cross-database searches and functional predictions for Gaegurin-6-RN.

Predictive Algorithms for Antimicrobial Activity and Structure

Predictive algorithms, particularly those based on machine learning (ML) and deep learning (DL), are transformative in the study of AMPs like Gaegurin-6-RN. nih.govnih.gov These computational tools can predict the biological activity and three-dimensional structure of a peptide from its amino acid sequence, minimizing the time and cost associated with traditional laboratory screening. nih.govasm.org

These algorithms are trained on the vast datasets available in the AMP databases. They learn to recognize the complex relationships between a peptide's sequence, its physicochemical properties (such as charge, hydrophobicity, and size), and its ultimate function and structure. nih.govasm.org

Algorithms for Antimicrobial Activity Prediction:

The prediction of antimicrobial activity is often framed as a classification problem: an algorithm determines whether a given peptide sequence is an AMP or a non-AMP. nih.gov More advanced models can predict specific types of activity (e.g., antibacterial, antifungal) or even quantitative measures like the minimum inhibitory concentration (MIC). nih.gov Common approaches include:

Machine Learning (ML) Models: Algorithms like Support Vector Machines (SVM), Random Forests (RF), and Decision Trees are widely used. nih.govasm.orgslideshare.net They rely on "feature engineering," where researchers select specific peptide descriptors (e.g., amino acid composition, Boman index, net charge) to train the model. asm.orgasm.org

Deep Learning (DL) Models: These models, such as Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs), can automatically learn relevant features from the raw peptide sequence, often leading to higher accuracy. nih.govasm.org They can capture complex patterns and long-range dependencies within the sequence that may be missed by traditional ML methods.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comasm.org For peptides, this involves correlating physicochemical descriptors with antimicrobial potency to predict the activity of new sequences.

Algorithms for Structure Prediction:

Understanding the three-dimensional structure of Gaegurin-6-RN is key to elucidating its mechanism of action, particularly how its C-terminal disulfide bridge stabilizes its alpha-helical conformation in lipid membranes. nih.gov While experimental methods like NMR and X-ray crystallography provide definitive structures, computational algorithms offer a rapid means of generating structural hypotheses. unmc.edu

Homology Modeling: If a peptide has a sequence similar to another peptide with a known structure (a "template"), this method can be used to build a 3D model. This is highly relevant for the Gaegurin family, which shares conserved structural features. nih.gov

Thermodynamic and Evolutionary Algorithms: These methods predict structure by minimizing free energy or by simulating evolutionary processes to find stable and conserved structural folds. nih.govnih.gov They are particularly useful for predicting the secondary structure (e.g., alpha-helices, beta-sheets) of peptides and RNA. nih.gov

The table below summarizes some of the predictive algorithms and their applications in AMP research.

Algorithm TypeSpecific ExamplesPrimary ApplicationHow It Aids Gaegurin-6-RN Research
Machine Learning Support Vector Machine (SVM), Random Forest (RF), Decision Tree asm.orgslideshare.netClassification (AMP vs. non-AMP), activity prediction. nih.govnih.govPredicts the likelihood that analogs or fragments of Gaegurin-6-RN will retain antimicrobial activity.
Deep Learning Convolutional Neural Networks (CNNs), Long Short-Term Memory (LSTM) Networks nih.govasm.orgDe novo design, activity prediction from raw sequence data. asm.orgFacilitates the discovery of novel peptide sequences based on the structural and functional properties of Gaegurin-6-RN.
Quantitative Structure-Activity Relationship (QSAR) Multiple Linear Regression, Partial Least Squares mdpi.comasm.orgPredicts quantitative activity (e.g., MIC) based on physicochemical properties. asm.orgHelps in optimizing the Gaegurin-6-RN sequence to enhance potency while maintaining selectivity.
Homology Modeling MODELLER, SWISS-MODEL3D structure prediction based on a known template structure. nih.govGenerates a 3D structural model of Gaegurin-6-RN using other known Rana-family peptide structures as templates.
Evolutionary Algorithms Genetic Algorithms (GA) nih.govOptimization of peptide sequences for desired properties; prediction of secondary structure. nih.govnih.govCan be used to design novel peptides with improved stability or activity by simulating the evolution of the Gaegurin-6-RN sequence.

Future Research Directions and Translational Perspectives for Gaegurin 6 Rn

Further Elucidation of Novel Intracellular Targets and Non-Membrane Mechanisms

While the membrane-disruptive properties of many antimicrobial peptides are well-documented, emerging evidence suggests that their modes of action are more complex and can involve interactions with intracellular components. For Gaegurin-6-RN, future research should prioritize the identification and characterization of novel intracellular targets and non-membranolytic mechanisms.

A noteworthy study has already indicated that Gaegurin-6 can stimulate insulin (B600854) secretion in pancreatic beta cells by inducing an influx of intracellular calcium. nih.gov This finding is significant as it points towards a mechanism that is not solely dependent on membrane lysis and suggests an interaction with specific cellular signaling pathways. nih.gov The ability of Gaegurin-6 to modulate intracellular calcium levels opens up avenues for investigating its effects on other calcium-dependent cellular processes. nih.govnih.gov

Future research in this area should aim to:

Identify specific intracellular binding partners: Employing techniques such as affinity chromatography, pull-down assays, and yeast two-hybrid screening can help in identifying proteins or other macromolecules that interact with Gaegurin-6-RN within the cell.

Investigate effects on nucleic acids and protein synthesis: Some antimicrobial peptides are known to translocate across the cell membrane and interfere with essential processes like DNA replication, transcription, and protein synthesis. nih.gov It is crucial to explore whether Gaegurin-6-RN exhibits similar activities.

By moving beyond the membrane, researchers can uncover new facets of Gaegurin-6-RN's activity, which could be exploited for novel therapeutic applications.

Development of Protease-Resistant Gaegurin-6-RN Variants for Enhanced Stability in Research Systems

A significant hurdle in the therapeutic development of peptide-based drugs is their susceptibility to degradation by proteases, which limits their bioavailability and in vivo half-life. frontiersin.orgnih.gov The inherent structure of Gaegurin-6, particularly its C-terminal disulfide bridge, is known to be crucial for maintaining its alpha-helical conformation and, consequently, its antimicrobial activity and stability. nih.gov Reduction of this disulfide bridge leads to a complete loss of antimicrobial activity. nih.gov

To enhance the stability of Gaegurin-6-RN in research systems and for potential therapeutic use, the development of protease-resistant variants is a critical research direction. Strategies to achieve this include:

Amino Acid Substitutions: Replacing protease-sensitive amino acid residues with non-natural amino acids, such as D-enantiomers or N-alkylated amino acids, can significantly increase resistance to proteolytic cleavage. nih.govnih.govrsc.org For instance, the incorporation of D-amino acids can render peptides highly resistant to natural proteases. nih.gov Tryptophan substitutions have also been shown to reduce proteolytic degradation while in some cases improving antimicrobial performance. nih.gov

Terminal Modifications: Modifications at the N- and C-termini, such as acetylation and amidation, can protect the peptide from exopeptidases and stabilize its secondary structure. nih.govresearchgate.net

Cyclization: Head-to-tail or side-chain cyclization can create a more rigid and stable peptide structure that is less accessible to proteases. nih.gov

Conjugation: Attaching Gaegurin-6-RN to larger molecules or nanoparticles can provide steric hindrance and protect it from proteolytic degradation. nih.govrsc.org

The following table summarizes potential strategies for enhancing the protease resistance of Gaegurin-6-RN:

Modification StrategyDescriptionPotential Advantages
D-Amino Acid SubstitutionReplacing L-amino acids with their D-enantiomers at protease cleavage sites.High resistance to natural proteases. nih.gov
N-AlkylationIntroducing alkyl groups to the amide nitrogen of the peptide backbone.Can tune the rate of proteolysis. rsc.org
Terminal CappingAmidation of the C-terminus and/or acetylation of the N-terminus.Protects against exopeptidases and can stabilize helical structures. nih.gov
Peptide CyclizationFormation of a cyclic peptide structure.Increased structural rigidity and resistance to proteases. nih.gov
ConjugationAttaching the peptide to polymers (e.g., PEG) or nanoparticles.Can improve pharmacokinetic properties and provide steric protection. nih.govrsc.org

Exploration of Immunomodulatory Properties within Research Contexts

Antimicrobial peptides are increasingly recognized for their ability to modulate the host immune response, a property that is distinct from their direct microbicidal activity. nih.govfrontiersin.orgmdpi.com These immunomodulatory effects can include the recruitment of immune cells, induction of pro- and anti-inflammatory cytokines, and enhancement of adaptive immunity. frontiersin.orgnih.govnih.gov Given that many amphibian antimicrobial peptides exhibit such properties, it is highly probable that Gaegurin-6-RN also possesses immunomodulatory capabilities that warrant thorough investigation. mdpi.comnih.gov

The observation that Gaegurin-6 can influence insulin secretion in pancreatic cells suggests an interaction with host cell signaling, which is a hallmark of immunomodulatory peptides. nih.gov Future research should be directed towards a comprehensive characterization of these properties in various research contexts. Key areas of exploration include:

Cytokine and Chemokine Profiling: Investigating the ability of Gaegurin-6-RN to induce the production of key signaling molecules such as interleukins (e.g., IL-6, IL-10, IL-12), tumor necrosis factor-alpha (TNF-α), and various chemokines in immune cells like macrophages and dendritic cells. atsjournals.orgthedermdigest.com

Immune Cell Recruitment and Activation: Assessing the chemotactic potential of Gaegurin-6-RN to attract neutrophils, monocytes, and lymphocytes to sites of infection or inflammation.

Anti-inflammatory Effects: Exploring the potential of Gaegurin-6-RN to suppress inflammatory responses, for example, by inhibiting the production of pro-inflammatory mediators.

Interaction with Immune Receptors: Identifying specific host cell receptors, such as Toll-like receptors (TLRs) or G-protein coupled receptors, through which Gaegurin-6-RN may exert its immunomodulatory effects. nih.gov

Understanding the immunomodulatory profile of Gaegurin-6-RN could open up new therapeutic avenues, for instance, as an adjunct therapy to antibiotics or as a standalone anti-inflammatory agent.

Advanced Computational Approaches for Accelerated Peptide Discovery and Optimization

The discovery and optimization of peptide-based drugs can be a time-consuming and resource-intensive process. Advanced computational approaches offer a powerful toolkit to accelerate this endeavor for Gaegurin-6-RN and its analogs. frontiersin.orgmdpi.com These in silico methods can be employed to predict the structure-activity relationships, screen large virtual libraries of peptide variants, and design novel peptides with improved properties. nih.govmdpi.comals-journal.com

Key computational strategies that can be applied to Gaegurin-6-RN research include:

Molecular Docking and Dynamics Simulations: These techniques can be used to model the interaction of Gaegurin-6-RN with microbial membranes and potential intracellular targets, providing insights into its mechanism of action at the atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the physicochemical properties of Gaegurin-6-RN analogs with their antimicrobial or immunomodulatory activity, enabling the prediction of the potency of novel sequences.

Virtual Screening of Peptide Libraries: Large libraries of Gaegurin-6-RN variants can be computationally generated and screened for desired properties such as enhanced antimicrobial activity, increased stability, or reduced toxicity. nih.gov

Machine Learning and Artificial Intelligence: AI-driven algorithms can be trained on existing antimicrobial peptide data to design entirely new peptide sequences with a high probability of being active and non-toxic. nih.gov

The integration of these computational tools into the research workflow can significantly reduce the number of peptides that need to be synthesized and tested experimentally, thereby accelerating the development of optimized Gaegurin-6-RN-based drug candidates.

Gaegurin-6-RN as a Research Scaffold for Developing New Antimicrobial Agents and Peptidomimetics

The unique structural features of Gaegurin-6-RN, particularly its α-helical domain and the stabilizing C-terminal "Rana box" containing a disulfide bridge, make it an excellent scaffold for the design of new antimicrobial agents and peptidomimetics. mdpi.comnih.govnih.gov A scaffold provides a structural framework upon which modifications can be made to enhance activity, improve stability, and tailor specificity. frontiersin.orgaau.dk

Future research should explore the potential of Gaegurin-6-RN as a template for:

Designing Peptide Analogs: Systematic modifications to the amino acid sequence of Gaegurin-6-RN, such as substitutions, deletions, and additions, can lead to the discovery of analogs with improved therapeutic indices. For example, studies on Gaegurin 5 have shown that it is possible to identify shorter, yet still potent, bioactive analogs through systematic engineering. nih.gov

Developing Peptidomimetics: Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or non-natural amino acid components to improve their drug-like properties, such as oral bioavailability and metabolic stability. nih.gov The α-helical structure of Gaegurin-6-RN provides a well-defined starting point for the design of helical peptidomimetics.

Creating Hybrid Molecules: The Gaegurin-6-RN scaffold can be conjugated with other molecules, such as other antimicrobial agents or cell-penetrating peptides, to create hybrid compounds with synergistic or novel activities.

The following table outlines the potential of Gaegurin-6-RN as a research scaffold:

Application as a ScaffoldResearch GoalExample Approach
Peptide Analog DesignEnhance antimicrobial potency and selectivity.Systematic amino acid substitutions to optimize amphipathicity and charge. nih.gov
Peptidomimetic DevelopmentImprove pharmacokinetic properties (e.g., oral bioavailability, stability).Replacing parts of the peptide backbone with non-peptidic linkages. nih.gov
Hybrid Compound CreationAchieve synergistic effects or novel functionalities.Conjugating Gaegurin-6-RN to other bioactive molecules.
Shortened Active AnalogsIdentify the minimal active sequence to reduce manufacturing cost and complexity.Truncation studies guided by structural and functional data. nih.gov

By leveraging Gaegurin-6-RN as a versatile research scaffold, scientists can explore a vast chemical space to develop a new generation of antimicrobial and immunomodulatory agents.

Q & A

Q. What experimental models are most appropriate for evaluating the antimicrobial efficacy of Gaegurin-6-RN against Gram-negative and Gram-positive bacteria?

  • Methodological Answer : Use standardized broth microdilution assays (e.g., CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against reference strains like E. coli (Gram-negative) and S. aureus (Gram-positive). Include controls such as polymyxin B for Gram-negative and vancomycin for Gram-positive bacteria to validate assay sensitivity. Hemolysis assays (e.g., using red blood cells) should parallelly assess cytotoxicity .

Q. How does Gaegurin-6-RN’s mechanism of action differ from conventional antibiotics?

  • Methodological Answer : Employ fluorescence microscopy with membrane dyes (e.g., propidium iodide) to visualize bacterial membrane disruption. Compare results with β-lactam antibiotics (cell wall synthesis inhibitors) and fluoroquinolones (DNA gyrase inhibitors). Quantitative assays like ATP release measurements can further confirm membrane permeabilization .

Q. What metrics should researchers prioritize when reporting Gaegurin-6-RN’s antimicrobial activity?

  • Methodological Answer : Report MICs (µg/mL), minimum bactericidal concentrations (MBCs), and selectivity indices (cytotoxic concentration vs. MIC). Time-kill kinetics and post-antibiotic effects (PAEs) provide insights on bactericidal speed and residual activity. Use standardized criteria (e.g., MBC/MIC ≤ 4 for bactericidal activity) .

Advanced Research Questions

Q. How can molecular dynamics simulations enhance understanding of Gaegurin-6-RN’s interactions with bacterial membranes?

  • Methodological Answer : Simulate peptide-lipid bilayer interactions using tools like GROMACS or CHARMM. Focus on helical stability, hydrophobic insertion, and electrostatic interactions with lipid A (Gram-negative) or lipoteichoic acid (Gram-positive). Validate simulations with experimental data from circular dichroism (CD) spectroscopy and neutron reflectometry .

Q. What strategies mitigate Gaegurin-6-RN’s potential resistance development in bacterial populations?

  • Methodological Answer : Conduct serial passage experiments under sub-MIC conditions to assess resistance evolution. Genomic sequencing (e.g., RNA-seq) can identify mutations in membrane biosynthesis pathways. Combine Gaegurin-6-RN with adjuvants (e.g., efflux pump inhibitors) to delay resistance .

Q. How do structural modifications (e.g., D-amino acid substitution) affect Gaegurin-6-RN’s stability and potency?

  • Methodological Answer : Synthesize analogs via solid-phase peptide synthesis (SPPS) with targeted substitutions. Assess proteolytic stability using serum incubation assays and antimicrobial activity via MIC/MBC. Circular dichroism (CD) and NMR can correlate structural changes with function .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported MIC values for Gaegurin-6-RN across studies?

  • Methodological Answer : Standardize testing conditions (e.g., cation-adjusted Mueller-Hinton broth, inoculum size 5×10⁵ CFU/mL). Cross-validate with independent labs using shared bacterial strains. Report raw data and statistical analyses (e.g., ANOVA with post-hoc tests) to clarify variability .

Q. What experimental controls ensure reproducibility in Gaegurin-6-RN’s cytotoxicity assays?

  • Methodological Answer : Include cell lines with varying membrane compositions (e.g., HEK293 for mammalian cells, HaCaT for epithelial). Use Triton X-100 as a positive control for 100% hemolysis. Normalize data to untreated cells and repeat assays ≥3 times with blinded scoring .

Methodological Frameworks

Q. How can the PICO framework refine research questions on Gaegurin-6-RN’s therapeutic potential?

  • Methodological Answer : Define P opulation (bacterial pathogens), I ntervention (Gaegurin-6-RN dosage), C omparison (standard antibiotics), and O utcome (reduction in biofilm biomass). Apply FINER criteria to ensure feasibility and novelty (e.g., targeting persister cells) .

Q. What statistical approaches are optimal for analyzing Gaegurin-6-RN’s dose-response relationships?

  • Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate IC₅₀ values. For time-kill assays, apply time-staggered ANOVA or Kaplan-Meier survival analysis. Report confidence intervals and effect sizes to avoid overinterpretation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.